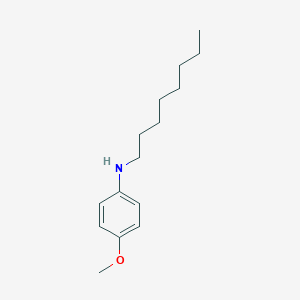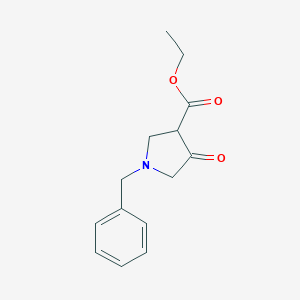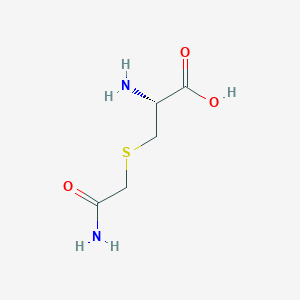
Cysteine-S-Acetamide
Descripción general
Descripción
La Cisteína-S-Acetamida es un compuesto orgánico que pertenece a la clase de los L-cisteína-S-conjugados. Se caracteriza por la presencia de un grupo tio conjugado con L-cisteína. La fórmula molecular de la Cisteína-S-Acetamida es C₅H₁₀N₂O₃S, y tiene un peso molecular de 178,21 g/mol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Cisteína-S-Acetamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de L-cisteína con acetamida en presencia de un catalizador adecuado. La reacción generalmente ocurre en condiciones suaves, con temperaturas que van de 25 °C a 50 °C y un pH de alrededor de 7,5 a 8,5. El proceso implica la formación de un enlace tioéter entre las moléculas de cisteína y acetamida .
Métodos de Producción Industrial
En entornos industriales, la producción de Cisteína-S-Acetamida a menudo implica la síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control estricto sobre los parámetros de reacción como la temperatura, el pH y el tiempo de reacción. El producto final generalmente se purifica mediante técnicas de cristalización o cromatografía para garantizar su idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Cisteína-S-Acetamida sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por los grupos funcionales presentes en el compuesto, como los grupos amino, carboxilo y tioéter.
Reactivos y Condiciones Comunes
Oxidación: La Cisteína-S-Acetamida se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o neutras. La oxidación típicamente conduce a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio. Estas reacciones a menudo resultan en la formación de tioles o disulfuros.
Sustitución: Las reacciones de sustitución implican el reemplazo de un grupo funcional por otro.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la Cisteína-S-Acetamida puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o disulfuros. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
La Cisteína-S-Acetamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos la convierten en un intermedio versátil en la síntesis orgánica.
Biología: En la investigación biológica, la Cisteína-S-Acetamida se utiliza para estudiar la estructura y función de las proteínas. Se puede incorporar a péptidos y proteínas para investigar el papel de los residuos de cisteína en la actividad enzimática y el plegamiento de proteínas.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas debido a su capacidad para modular las reacciones redox e interactuar con objetivos biológicos. Se está explorando por sus propiedades antioxidantes y su posible uso en el tratamiento de enfermedades relacionadas con el estrés oxidativo.
Industria: En aplicaciones industriales, la Cisteína-S-Acetamida se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la Cisteína-S-Acetamida implica su interacción con objetivos moleculares y vías en los sistemas biológicos. El compuesto puede modular las reacciones redox actuando como donante o aceptor de electrones. Interactúa con enzimas y proteínas a través de sus grupos amino y tioéter, influenciando su actividad y estabilidad. Las vías específicas involucradas dependen del contexto de su uso, como en aplicaciones terapéuticas o investigación bioquímica .
Comparación Con Compuestos Similares
La Cisteína-S-Acetamida se puede comparar con otros compuestos similares, como:
Cisteína: A diferencia de la Cisteína-S-Acetamida, la cisteína es un aminoácido que se produce naturalmente con un grupo tiol libre. Es un componente clave de las proteínas y enzimas y juega un papel crucial en las reacciones redox y el metabolismo celular.
N-Acetilcisteína: Este compuesto es un derivado de la cisteína con un grupo acetilo unido al grupo amino. Se utiliza ampliamente como agente mucolítico y antioxidante en tratamientos médicos.
S-Carbamidometilcisteína: Similar a la Cisteína-S-Acetamida, este compuesto tiene un grupo carbamoilmetilo unido a la molécula de cisteína.
La Cisteína-S-Acetamida es única debido a sus características estructurales y reactividad específicas, que la hacen adecuada para una variedad de aplicaciones en diferentes campos científicos.
Propiedades
IUPAC Name |
2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYKPOTSJWPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-66-4 | |
| Record name | NSC14160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)
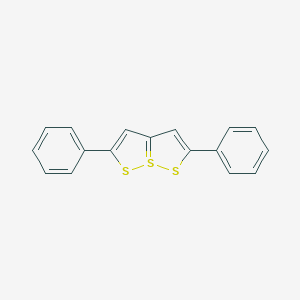
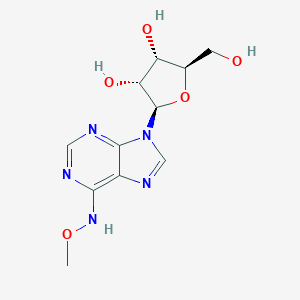
![3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE](/img/structure/B91365.png)
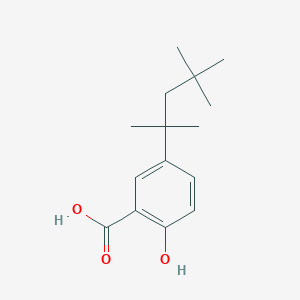
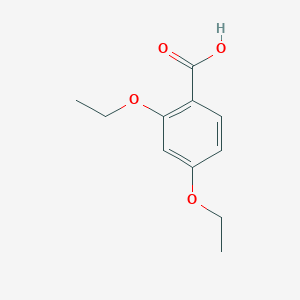
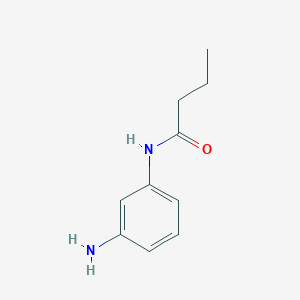

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
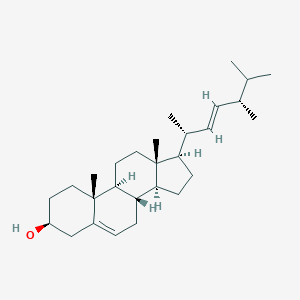
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)

